molecular formula C20H22O11 B12439307 (3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate

(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate

Cat. No.: B12439307
M. Wt: 438.4 g/mol
InChI Key: TVQKFBDPLYLFPN-BFMVXSJESA-N
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Description

(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a glycosidic linkage, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the benzoate ester, followed by the introduction of the glycosidic linkage through glycosylation reactions. Common reagents used include glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound’s antioxidant properties are of interest. It can scavenge free radicals, making it a potential candidate for studying oxidative stress and related diseases.

Medicine

Medically, the compound’s structure suggests potential therapeutic applications, particularly in developing drugs targeting oxidative stress and inflammation.

Industry

Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dihydroxyphenyl)methyl 4-hydroxybenzoate
  • (3,4-dihydroxyphenyl)methyl 3-hydroxybenzoate

Uniqueness

The presence of the glycosidic linkage and multiple hydroxyl groups distinguishes (3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate from similar compounds

Properties

Molecular Formula

C20H22O11

Molecular Weight

438.4 g/mol

IUPAC Name

(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-6-10(2-4-12(14)23)19(28)29-8-9-1-3-11(22)13(24)5-9/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1

InChI Key

TVQKFBDPLYLFPN-BFMVXSJESA-N

Isomeric SMILES

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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